Comparative Lipophilicity and Polarity: [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol vs. [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
The target compound [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol demonstrates a LogP of 1.23 and TPSA of 59.15 Ų . In contrast, the methyl-substituted analog [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol (CAS 852180-61-1) exhibits higher lipophilicity with a LogP of approximately 1.8 and an increased molecular weight of 190.20 g/mol .
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | LogP = 1.23; TPSA = 59.15 Ų; MW = 176.18 g/mol |
| Comparator Or Baseline | [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol: LogP ~1.8; MW = 190.20 g/mol |
| Quantified Difference | LogP difference of approximately 0.57 units; MW difference of 14.02 g/mol |
| Conditions | Calculated physicochemical properties from vendor and database sources |
Why This Matters
This difference in lipophilicity impacts membrane permeability and solubility, critical parameters for drug discovery and in vitro assay design.
